molecular formula C13H16N2O2 B14817582 2-Tert-butoxy-3-cyclopropoxyisonicotinonitrile

2-Tert-butoxy-3-cyclopropoxyisonicotinonitrile

Cat. No.: B14817582
M. Wt: 232.28 g/mol
InChI Key: SHTZBGWAQFGRGF-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxyisonicotinonitrile is an organic compound with the molecular formula C13H16N2O2 It is a nitrile derivative that features tert-butoxy and cyclopropoxy groups attached to an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxyisonicotinonitrile typically involves the reaction of isonicotinonitrile with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: NaOCH3, NH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxyisonicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups may influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbonitrile

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12-11(16-10-4-5-10)9(8-14)6-7-15-12/h6-7,10H,4-5H2,1-3H3

InChI Key

SHTZBGWAQFGRGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)C#N

Origin of Product

United States

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